molecular formula C18H18O4 B14152424 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate CAS No. 88952-26-5

2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate

Cat. No.: B14152424
CAS No.: 88952-26-5
M. Wt: 298.3 g/mol
InChI Key: CKKMREBHPCYGSP-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H20O3 It is a derivative of benzoate and is known for its unique chemical structure, which includes an acetyl group, two methyl groups, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,5-dimethylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate
  • 2,5-Dimethylphenyl 4-methoxybenzoate
  • 2-Acetyl-4-methoxyphenyl 4-methoxybenzoate

Uniqueness

2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88952-26-5

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyl-4,5-dimethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C18H18O4/c1-11-9-16(13(3)19)17(10-12(11)2)22-18(20)14-5-7-15(21-4)8-6-14/h5-10H,1-4H3

InChI Key

CKKMREBHPCYGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

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